

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

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Application Notes: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

Introduction

3,5-Dimethyl-4-nitro-1H-pyrazole is a key heterocyclic compound utilized as a versatile intermediate in the synthesis of a variety of biologically active molecules and energetic materials. Its synthesis from the readily available precursor, 3,5-dimethylpyrazole, is a fundamental reaction for researchers in medicinal chemistry, materials science, and drug development. The presence of the nitro group at the C4 position is achieved through electrophilic aromatic substitution, a reaction modulated by the directing effects of the two methyl groups on the pyrazole ring.[1]

Synthetic Approaches

The primary and most direct route for the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole** is the nitration of **3,5-dimethylpyrazole**.[1] This transformation can be accomplished using various nitrating agents, with the selection of the specific reagent and reaction conditions influencing the yield and purity of the final product.

Two prevalent methods for this direct nitration are:

 Mixed Acid Nitration: This classic and widely used method employs a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] Sulfuric acid acts as a catalyst,



protonating nitric acid to form the highly electrophilic nitronium ion (NO₂+), which is the active nitrating species. Careful temperature control, typically between 0-5°C, is crucial to prevent the formation of over-nitrated byproducts.[1]

Nitration with Trifluoroacetic Anhydride: An alternative method involves the use of fuming
nitric acid in trifluoroacetic anhydride. This system generates the nitronium ion under less
acidic conditions compared to the mixed acid method. This approach has been reported to
yield good results, with one study documenting a 76% yield of 3,5-dimethyl-4-nitropyrazole.
[2][3]

The starting material, 3,5-dimethylpyrazole, is itself commonly synthesized via the condensation reaction of acetylacetone with hydrazine.[1][4]

Experimental Workflow

The general workflow for the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole** from **3,5-** dimethylpyrazole is depicted in the following diagram.



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Caption: General workflow for the synthesis of **3,5-Dimethyl-4-nitro-1H-pyrazole**.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different methods of synthesizing **3,5-Dimethyl-4-nitro-1H-pyrazole**.



Starting Material	Nitrating Agent/Cat alyst	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
3,5- Dimethylpy razole	Fuming HNO ₃ / (CF ₃ CO) ₂ O	Trifluoroac etic anhydride	-15	2	76	[2][3]
3,5- Dimethylpy razole	Conc. HNO ₃ / Conc. H ₂ SO ₄	-	0-5	Not Specified	Not Specified	[1]
3,5- Dimethyl-4- iodopyrazol e	Conc. HNO₃ / Faujasite	Tetrahydrof uran	20 (Room Temp.)	3	73	[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Starting Material)

This protocol is adapted from established procedures for the condensation of acetylacetone and hydrazine.[4]

Materials:

- Hydrazine sulfate
- 10% Sodium hydroxide solution
- Acetylacetone (2,4-pentanedione)
- Ether
- Anhydrous potassium carbonate
- Saturated sodium chloride solution



Ice

Equipment:

- 1 L round-bottomed flask
- Stirrer
- Separatory funnel
- Thermometer
- Ice bath
- Rotary evaporator

Procedure:

- In a 1 L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
- Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
- While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.
- After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
- Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
- Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.
- Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.
- Combine the ether extracts and wash once with a saturated sodium chloride solution.
- Dry the combined ether extracts over anhydrous potassium carbonate.



- Remove the ether by distillation using a rotary evaporator.
- The resulting crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure. The expected yield is 37–39 g (77–81%). The product should have a melting point of 107–108°C.
 [4]

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole via Mixed Acid Nitration

This protocol is based on the general principles of nitrating pyrazole derivatives using a mixture of nitric and sulfuric acids.[1][6]

Materials:

- 3,5-Dimethylpyrazole
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water
- Sodium bicarbonate (or other suitable base for neutralization)
- Ethanol/water mixture for recrystallization

Equipment:

- Three-neck round-bottomed flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer



- · Ice-salt bath
- Büchner funnel and flask
- Filter paper

Procedure:

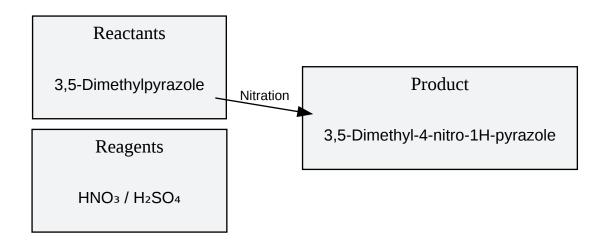
- Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric
 acid. Cool the acid in an ice-salt bath to 0°C. Slowly add 5 mL of concentrated nitric acid to
 the sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.
 Cool the resulting nitrating mixture to 0°C.
- Dissolution of Starting Material: In a separate three-neck round-bottomed flask equipped with a magnetic stirrer and thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
- Slowly and portion-wise, add 5.0 g of 3,5-dimethylpyrazole to the cold sulfuric acid. Stir until all the solid has dissolved, while maintaining the temperature between 0-5°C.
- Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 3,5-dimethylpyrazole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.
- After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
- Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately
 200 g of crushed ice with vigorous stirring. A precipitate should form.
- Allow the ice to melt, then slowly neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.



- · Wash the solid product with cold deionized water.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,5-Dimethyl-4nitro-1H-pyrazole.
- Dry the purified product in a vacuum oven.

Reaction Pathway

The following diagram illustrates the chemical transformation from 3,5-dimethylpyrazole to **3,5-Dimethyl-4-nitro-1H-pyrazole**.



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Caption: Nitration of 3,5-dimethylpyrazole to form **3,5-Dimethyl-4-nitro-1H-pyrazole**.

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